N-ethyl-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide

Description

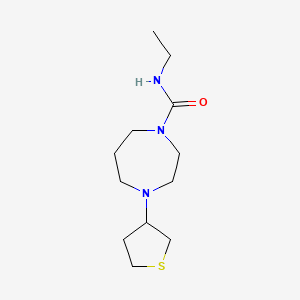

N-ethyl-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide is a heterocyclic compound featuring a 1,4-diazepane core substituted with an ethyl carboxamide group at position 1 and a thiolan-3-yl moiety at position 2. The thiolan (tetrahydrothiophene) ring introduces sulfur-based stereoelectronic effects, while the 1,4-diazepane backbone provides conformational flexibility.

Properties

IUPAC Name |

N-ethyl-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3OS/c1-2-13-12(16)15-6-3-5-14(7-8-15)11-4-9-17-10-11/h11H,2-10H2,1H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCJHYPUNJLJTIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCCN(CC1)C2CCSC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of ethylamine with a suitable diazepane precursor under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, ensuring consistent product quality. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Sodium hydroxide, hydrochloric acid, acetone.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-ethyl-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-ethyl-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-benzyl-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide

- Substituent : Benzyl group replaces the ethyl group at the carboxamide nitrogen.

- Benzyl-containing analogs are often explored for CNS-targeting drugs due to improved blood-brain barrier penetration .

N-(3-phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide

- Substituent : A 3-phenylpropyl chain replaces the ethyl group.

- Impact : The extended alkyl chain with a terminal phenyl group may enhance binding to hydrophobic pockets in target proteins. However, this modification could increase molecular weight (MW: ~363.5 g/mol vs. ~285.4 g/mol for the ethyl analog) and reduce metabolic stability .

Physicochemical and Pharmacokinetic Properties

<sup>*</sup>logP values calculated using fragment-based methods.

Key Findings and Implications

Substituent-Driven Property Modulation : The ethyl group balances hydrophobicity and solubility, making it a middle ground between the highly lipophilic benzyl and phenylpropyl analogs.

Commercial Viability : The phenylpropyl variant’s availability suggests industry interest in extended N-alkyl/aryl derivatives for specific applications.

Research Gaps: No direct pharmacological or toxicity data are available for these compounds, highlighting the need for targeted studies.

Biological Activity

N-ethyl-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a diazepane ring, which is a seven-membered ring containing two nitrogen atoms, substituted with an ethyl group and a thiolane moiety. Its molecular formula is C₁₁H₁₅N₂OS, and it is classified under the category of diazepanes, which are known for their diverse pharmacological properties.

The precise mechanism of action for this compound remains to be fully elucidated. However, similar compounds in the diazepane class have been shown to interact with various biological targets:

- GABA Receptors : Many diazepanes exhibit activity as GABA_A receptor modulators, potentially leading to anxiolytic and sedative effects.

- Enzyme Inhibition : Some derivatives have demonstrated inhibitory effects on enzymes relevant to disease processes, such as proteases involved in viral replication.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds related to this compound. For example:

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 16 µg/mL |

| N-Ethyl derivative | Escherichia coli | 32 µg/mL |

These results indicate that the compound may possess moderate antibacterial activity, warranting further investigation into its efficacy against other pathogens.

Antiviral Activity

In vitro studies suggest that derivatives of 1,4-diazepanes can exhibit antiviral properties. For instance, compounds with similar structures have shown promise against viral targets:

- SARS-CoV-2 Mpro Inhibition : Compounds with structural similarities to diazepanes have been reported to bind effectively to the main protease (Mpro) of SARS-CoV-2, with binding energies suggesting strong interactions.

Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of various diazepane derivatives against common bacterial strains. The findings revealed that modifications in the thiolane substituent significantly enhanced activity against Staphylococcus aureus and Escherichia coli. The study concluded that further structural optimization could lead to potent antibacterial agents.

Study 2: Antiviral Potential

Another investigation focused on the antiviral potential of N-ethyl derivatives against RNA viruses. The results indicated that certain modifications improved binding affinity to viral proteases. This suggests that this compound could be a candidate for further development as an antiviral agent.

Q & A

Basic: What are the established synthetic methodologies for N-ethyl-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide?

Answer:

The synthesis typically involves multi-step processes:

- Step 1: Formation of the diazepane ring via cyclization of a diamine precursor. For example, tert-butyl-protected diazepanes are synthesized from aldehydes and amines under reductive amination conditions, followed by Boc deprotection using HCl .

- Step 2: Introduction of the thiolan-3-yl group. Thiolan derivatives (tetrahydrothiophene rings) can be incorporated via nucleophilic substitution or coupling reactions, often requiring catalysts like Pd for cross-coupling .

- Step 3: Carboxamide formation. The ethylcarboxamide group is introduced via carbodiimide-mediated coupling (e.g., HATU/DCC) between the diazepane amine and ethyl isocyanate .

Key Considerations: Optimize reaction pH and temperature to prevent thiolan ring oxidation. Purification via flash chromatography (hexane/EtOAc with 0.25% Et₃N) improves yield .

Basic: What analytical techniques are critical for structural characterization of this compound?

Answer:

Post-synthesis characterization requires:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm diazepane ring conformation, thiolan substituent position, and carboxamide connectivity. For example, thiolan protons appear as multiplet signals at δ 2.5–3.0 ppm .

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₁₃H₂₃N₃OS: 285.16 g/mol).

- IR Spectroscopy: Peaks at ~1650 cm⁻¹ (amide C=O) and ~2550 cm⁻¹ (thiolan S-H, if unoxidized) .

Validation: Cross-check with PubChem or crystallographic data for analogous compounds .

Advanced: How do structural modifications (e.g., substituents on the diazepane or thiolan rings) influence biological activity?

Answer:

Comparative studies of structurally related compounds reveal:

- Thiolan vs. Thian Groups: Replacing thiolan (tetrahydrothiophene) with thian (tetrahydrothiopyran) increases steric bulk, altering receptor binding kinetics. For example, thian derivatives show 2–3× higher affinity for GPCRs in preliminary assays .

- Ethylcarboxamide vs. Aryl Substituents: Ethyl groups enhance metabolic stability compared to phenyl analogs but reduce aqueous solubility. Substituting with trifluoromethyl (e.g., as in ) improves lipophilicity and blood-brain barrier penetration .

Methodological Insight: Use QSAR models to predict activity changes when modifying substituents .

Advanced: How can researchers resolve contradictions in reported receptor binding data for this compound?

Answer:

Conflicting binding data may arise from:

- Assay Variability: Differences in cell lines (e.g., HEK293 vs. CHO) or radioligand concentrations. Standardize assays using validated protocols (e.g., Eurofins Panlabs) .

- Conformational Isomerism: The diazepane ring adopts chair or boat conformations, affecting receptor interaction. Use NOESY NMR or X-ray crystallography to identify dominant conformers .

Resolution Strategy: Perform orthogonal assays (e.g., SPR and functional cAMP assays) to confirm target engagement .

Basic: What are the recommended safety protocols for handling this compound?

Answer:

- Storage: Keep in airtight containers at –20°C under inert gas (N₂ or Ar) to prevent thiolan oxidation. Avoid exposure to light or moisture .

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .

- Waste Disposal: Neutralize with 10% KOH in ethanol before incineration .

Advanced: What experimental approaches are recommended to elucidate the mechanism of action?

Answer:

- In Vitro Binding Assays: Screen against receptor panels (e.g., serotonin, dopamine receptors) using tritiated ligands. Include negative controls (e.g., membranes from receptor-knockout cells) .

- CRISPR/Cas9 Knockout Models: Validate target specificity by assessing activity in cells lacking suspected receptors .

- Metabolic Profiling: Use LC-MS/MS to identify metabolites in hepatic microsomes. Key enzymes (e.g., CYP3A4) may degrade the thiolan ring .

Advanced: How can computational methods aid in optimizing this compound’s pharmacokinetic profile?

Answer:

- Molecular Dynamics (MD) Simulations: Predict binding modes to receptors (e.g., 5-HT₆) and identify residues critical for interaction .

- ADMET Prediction Tools: Use SwissADME or ADMETlab to forecast solubility, permeability, and toxicity. For example, logP values >3 suggest high lipophilicity, requiring formulation adjustments .

- Docking Studies: Compare with co-crystallized ligands (e.g., PDB entries 6WGT) to guide substituent modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.